molecular formula C11H12ClN3O2 B1374976 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine CAS No. 878011-41-7

3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine

Katalognummer: B1374976
CAS-Nummer: 878011-41-7
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: KVKOBEZGRPNKQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Analyse Chemischer Reaktionen

Regioselective C2-Arylation via Pd/Cu Catalysis

The Boc group at N3 facilitates direct C–H arylation at the C2 position under Pd/Cu catalytic conditions. This reaction proceeds via a concerted metallation-deprotonation (CMD) mechanism, where the Boc group stabilizes intermediates through coordination with Cu(I). Key findings include:

  • Conditions : Pd(OAc)₂ (5 mol%), CuI (3 eq.), Cs₂CO₃ (2.5 eq.), DMF, 120°C.

  • Substrates : Aryl iodides (e.g., 4-iodoanisole, 1-iodonaphthalene).

  • Yields : 60–85% for mono-arylation; sequential bis-arylation achievable with electron-deficient aryl iodides .

Table 1: Representative C2-Arylation Reactions

EntryAryl IodideProductYield (%)
14-Iodoanisole3-Boc-2-(4-MeOPh)-7-Cl-imidazo[4,5-b]pyridine78
21-Iodonaphthalene3-Boc-2-(naphthyl)-7-Cl-imidazo[4,5-b]pyridine82

C7-Chloro Substitution via Cross-Coupling

The 7-chloro substituent undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings for diversification:

  • Suzuki Coupling : With aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (3:1), 80°C. Yields: 70–90% .

  • Buchwald-Hartwig Amination : With primary/secondary amines (e.g., morpholine) using Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (2 eq.), toluene, 100°C. Yields: 65–80% .

Table 2: C7 Functionalization Examples

Reaction TypeReagentProductYield (%)
SuzukiPhB(OH)₂3-Boc-7-Ph-imidazo[4,5-b]pyridine85
BuchwaldMorpholine3-Boc-7-morpholino-imidazo[4,5-b]pyridine72

Boc Deprotection and Subsequent N3 Functionalization

The Boc group is cleaved under acidic conditions, enabling further N3 modifications:

  • Deprotection : TFA/DCM (1:1), rt, 2 h. Quantitative removal of Boc yields 7-chloro-3H-imidazo[4,5-b]pyridine .

  • N3-Alkylation : Reacting the free amine with alkyl halides (e.g., allyl bromide) under phase-transfer catalysis (TBAB, K₂CO₃, DCM/H₂O). Yields: 75–90% .

Mechanistic Insights

  • C2-Arylation : The Boc group enhances regioselectivity by coordinating Cu(I), directing arylation to C2. Addition of PivOH (30 mol%) accelerates the reaction rate for 7-chloro substrates .

  • Steric Effects : The 7-chloro group impedes competing N1 substitution during Boc protection, ensuring >95% regioselectivity for N3-protected products .

Stability and Reactivity Considerations

  • The Boc group remains stable under Pd-catalyzed cross-coupling conditions (≤120°C).

  • Harsh conditions (e.g., strong bases) may lead to partial deprotection or decomposition.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The imidazo[4,5-b]pyridine scaffold has been recognized for its potential as a pharmacophore in various therapeutic contexts. Research indicates that derivatives of this compound can act as inhibitors for several important biological targets.

Cancer Therapeutics

Several studies have highlighted the role of imidazo[4,5-b]pyridines in cancer treatment. For instance:

  • FLT3/Aurora Kinase Inhibitors : A notable compound derived from this scaffold has shown potent inhibition of both FLT3 and Aurora kinases, which are critical in acute myeloid leukemia (AML) treatment. The structure-activity relationship (SAR) studies suggest that modifications at the C2 position can enhance efficacy and selectivity against these kinases .
  • GSK3β Inhibitors : Another derivative has been identified as a potential drug candidate for type 2 diabetes by inhibiting glycogen synthase kinase 3 beta (GSK3β), which plays a role in insulin signaling pathways .

Autoimmune and Inflammatory Diseases

The compound also exhibits therapeutic potential in treating autoimmune conditions:

  • JAK Inhibition : 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine has been reported to selectively inhibit Janus kinase (JAK) family members, particularly TYK2. This selectivity is advantageous for developing treatments for autoimmune diseases like psoriasis and inflammatory bowel disease .
  • IRAK Inhibition : Some derivatives are being explored as inhibitors of IRAK kinases, particularly IRAK-4, which are implicated in inflammatory responses. This inhibition could lead to new therapies for various inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves innovative synthetic strategies that enable the functionalization of the imidazo[4,5-b]pyridine core.

C–H Arylation Techniques

Recent advancements have demonstrated the efficiency of C–H arylation methods to introduce substituents at the C2 position of imidazo[4,5-b]pyridines. These methods allow for:

  • Regioselective Functionalization : The regioselective C2-arylation has been shown to produce various substituted imidazo[4,5-b]pyridines with high yields, facilitating further modifications to enhance biological activity .

Iterative Synthesis Approaches

The ability to perform iterative synthesis on imidazo[4,5-b]pyridine derivatives allows researchers to explore a wide array of functional groups systematically. This approach is beneficial for optimizing compounds for specific biological activities while maintaining structural integrity .

Case Studies and Research Findings

StudyApplicationFindings
Macdonald et al. (2013)Cancer TherapeuticsDeveloped derivatives that inhibit FLT3 and Aurora kinases with promising anticancer activity .
Patent EP4265254A2Autoimmune DiseasesDemonstrated selective TYK2 inhibition leading to potential treatments for psoriasis and inflammatory bowel disorders .
Research on IRAK inhibitorsInflammatory DiseasesIdentified compounds with improved selectivity towards IRAK family kinases resulting in reduced toxicity .

Wirkmechanismus

The mechanism of action of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets:

Biologische Aktivität

3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic imidazo[4,5-b]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The presence of chlorine at the 7-position enhances its biological activity by influencing its interaction with molecular targets.

This compound acts primarily as an inhibitor of various kinases, including Aurora kinases and FLT3. These kinases are critical in cell division and proliferation, making them important targets in cancer therapy. The mechanism involves binding to the ATP-binding site of these kinases, which disrupts their function and leads to reduced phosphorylation of key substrates involved in tumor growth.

In Vitro Studies

Several studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance:

  • Aurora Kinase Inhibition : The compound has shown potent inhibition against Aurora-A (K_d = 7.5 nM) and Aurora-B (K_d = 48 nM), which are crucial for mitosis and are often overexpressed in tumors .
  • FLT3 Inhibition : It also exhibits strong activity against FLT3 (K_d = 6.2 nM), including resistant mutants associated with acute myeloid leukemia (AML) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

SubstituentKinase TargetK_d (nM)
NoneAurora-A7.5
ChlorobenzylFLT36.2
BenzylaminoAurora-A0.075
N-phenylbenzamideAurora-A0.075

These modifications can enhance selectivity and potency, highlighting the importance of structural optimization in drug design .

Case Studies

  • Aurora Kinase Inhibitors : A study identified a series of imidazo[4,5-b]pyridine derivatives with varying substitutions that improved selectivity for Aurora kinases over other targets. The most promising candidates showed significant antiproliferative effects in AML cell lines with IC_50 values below 0.1 μM .
  • FLT3 Mutants : Research focusing on FLT3 inhibitors highlighted that compounds similar to this compound effectively inhibited both wild-type and mutant forms of FLT3, which are prevalent in AML patients .

Eigenschaften

IUPAC Name

tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKOBEZGRPNKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Reactant of Route 2
Reactant of Route 2
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Reactant of Route 3
Reactant of Route 3
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Reactant of Route 4
Reactant of Route 4
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Reactant of Route 5
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Reactant of Route 6
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.